5-Amino-4'-methoxy-biphenyl-3-carboxylic acid methyl ester
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Overview
Description
5-Amino-4’-methoxy-biphenyl-3-carboxylic acid methyl ester is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of functional groups such as the amino group, methoxy group, and ester group makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4’-methoxy-biphenyl-3-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).
Another method involves the direct amination of a methoxy-substituted biphenyl carboxylic acid ester using an amine source, such as ammonia or an alkyl amine, under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of recyclable catalysts and green solvents can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4’-methoxy-biphenyl-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
5-Amino-4’-methoxy-biphenyl-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Amino-4’-methoxy-biphenyl-3-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the amino and methoxy groups can enhance its binding affinity to these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-4’-methoxy-biphenyl-3-carboxylic acid methyl ester: Similar structure but with different substitution pattern.
5-Amino-4’-hydroxy-biphenyl-3-carboxylic acid methyl ester: Hydroxy group instead of methoxy group.
5-Amino-4’-methoxy-biphenyl-2-carboxylic acid methyl ester: Carboxylic acid group at a different position.
Uniqueness
5-Amino-4’-methoxy-biphenyl-3-carboxylic acid methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The combination of the amino, methoxy, and ester groups provides a unique set of properties that can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
methyl 3-amino-5-(4-methoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-14-5-3-10(4-6-14)11-7-12(15(17)19-2)9-13(16)8-11/h3-9H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBNLJZXGUZQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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